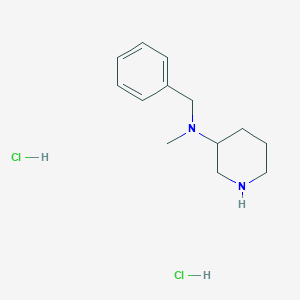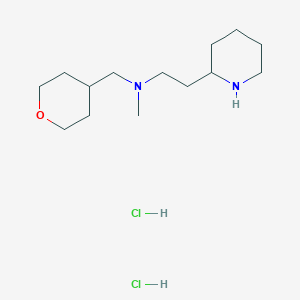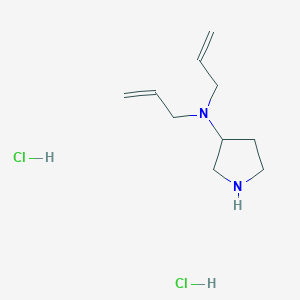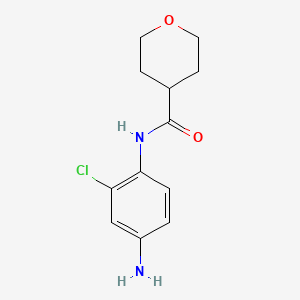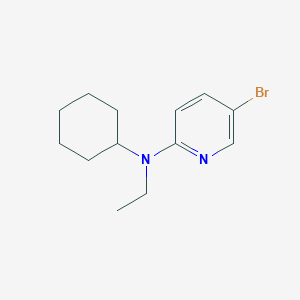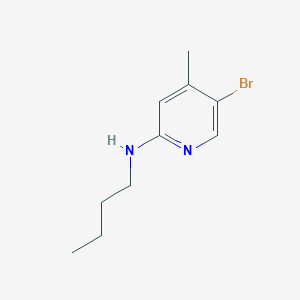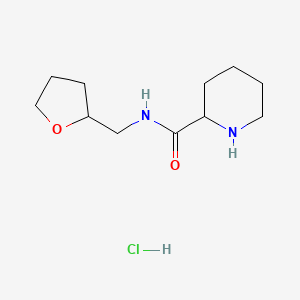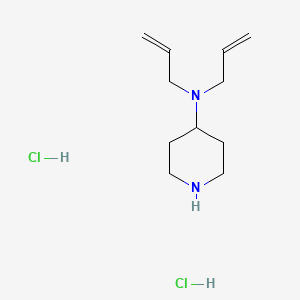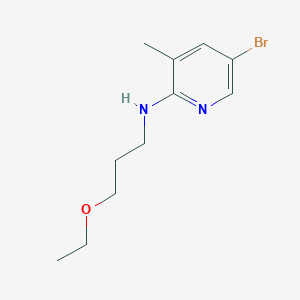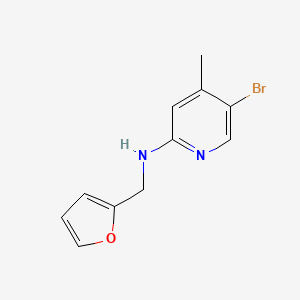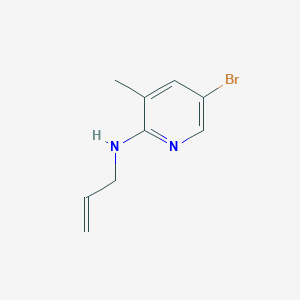![molecular formula C14H30Cl2N2 B1424162 N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride CAS No. 1220017-90-2](/img/structure/B1424162.png)
N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride
Vue d'ensemble
Description
“N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” is a compound that belongs to the class of piperidines . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines and their derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Analytical Profiling and Detection
N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride has been a subject of analytical research. De Paoli et al. (2013) characterized this compound using various analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography for detection in biological matrices like blood and urine (De Paoli et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride have been explored. De Costa et al. (1992) synthesized a part-structure derived from similar compounds, exploring its binding affinity at sigma receptors, which could lead to potential therapeutic applications (De Costa et al., 1992).
Neuropharmacological Research
Research has also focused on the neuropharmacological aspects of compounds similar to N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride. Hiebert and Silverman (1988) studied analogues as inhibitors and inactivators of monoamine oxidase, which is significant for understanding neurotoxicity and potential therapeutic applications (Hiebert & Silverman, 1988).
Exploration of Receptor Interactions
Further research has investigated the interaction of related compounds with various receptors. For example, Craven et al. (1994) studied the effects of certain compounds on serotonin-containing neurons, contributing to the understanding of how these compounds may interact with neurotransmitter systems (Craven et al., 1994).
Pharmaceutical Development
The development of pharmaceuticals often involves studies on compounds like N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride. Bergeron et al. (2001) evaluated a group of analogs for treating symptoms of irritable bowel syndrome, showing the potential of such compounds in therapeutic contexts (Bergeron et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N-(2-piperidin-2-ylethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOIYHWVMOHLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCN1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



